![molecular formula C9H12ClNO B1323171 4-Chloro-2-isopropoxyaniline CAS No. 99112-07-9](/img/structure/B1323171.png)
4-Chloro-2-isopropoxyaniline
Overview
Description
4-Chloro-2-isopropoxyaniline, also known as 4-chloro-2-(isopropoxy)aniline or ICA, is a chemical compound with the molecular formula C9H12ClNO. It has a molecular weight of 185.65 g/mol . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 4-Chloro-2-isopropoxyaniline is1S/C9H12ClNO/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,11H2,1-2H3
. This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
4-Chloro-2-isopropoxyaniline is a liquid .Scientific Research Applications
Nonlinear Optical Materials
4-Chloro-2-isopropoxyaniline: has been studied for its potential in creating nonlinear optical (NLO) materials. These materials are crucial for various optoelectronic applications, including laser technology, photonics, and communication technologies . The compound’s ability to form non-centrosymmetric structures makes it suitable for second harmonic generation, which is a key property of NLO materials.
Pharmaceutical Research
In the pharmaceutical industry, 4-Chloro-2-isopropoxyaniline can be utilized as a building block for the synthesis of various drugs. Its structure allows for the attachment of different functional groups, making it versatile for creating compounds with potential medicinal properties .
Material Science
This compound is also relevant in material science, particularly in the development of new organic single crystals. These crystals are lightweight, low-cost, and can be easily fabricated, offering significant advantages over inorganic counterparts for certain applications .
Chemical Synthesis
4-Chloro-2-isopropoxyaniline: serves as an intermediate in chemical synthesis processes. It can be used to create more complex molecules through various reactions, including coupling and substitution, which are fundamental in synthetic chemistry .
Analytical Chemistry
In analytical chemistry, 4-Chloro-2-isopropoxyaniline could be used as a standard or reagent in chromatographic methods or spectroscopy. Its well-defined structure and properties allow for accurate calibration and testing in analytical instruments .
Environmental Science
The compound’s derivatives are being explored for environmental monitoring, particularly in the detection of herbicides and their metabolites. Electrochemical sensors using these derivatives can provide sensitive and selective detection methods for environmental pollutants .
Pharmacology
In pharmacology, 4-Chloro-2-isopropoxyaniline may be involved in the study of drug action mechanisms. Its structural features can help in understanding the interaction between drugs and their targets, which is essential for drug design and development .
Biotechnology
Lastly, in biotechnology, this compound could be part of research into novel biosensors or bio-based materials. Its chemical properties might be harnessed to develop new biotechnological applications, such as enzyme immobilization or as a component in bioactive coatings .
Mechanism of Action
Target of Action
Similar compounds are known to target the respiratory system .
Mode of Action
It’s worth noting that related compounds often interact with their targets through processes such as oxidative addition and transmetalation .
Biochemical Pathways
For instance, 2-chloro-4-nitrophenol is degraded via the 1,2,4-benzenetriol pathway in certain bacterial strains .
Result of Action
Related compounds have been observed to produce second harmonic generation (shg) that is 2 times higher than that obtained from potassium dihydrogen phosphate (kdp) upon irradiation with an 800 nm laser beam .
Action Environment
The action of 4-Chloro-2-isopropoxyaniline can be influenced by various environmental factors. For instance, the degradation of similar compounds has been observed to be more efficient under certain conditions, such as specific pH levels and power dissipation .
properties
IUPAC Name |
4-chloro-2-propan-2-yloxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBDGXBTHGJVKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-isopropoxyaniline |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.